GGTI-297

Catalog No.
S548914
CAS No.
181045-83-0
M.F
C26H31N3O3S
M. Wt
465.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GGTI-297

CAS Number

181045-83-0

Product Name

GGTI-297

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

InChI

InChI=1S/C26H31N3O3S/c1-16(2)12-24(26(31)32)29-25(30)22-11-10-19(28-14-18(27)15-33)13-23(22)21-9-5-7-17-6-3-4-8-20(17)21/h3-11,13,16,18,24,28,33H,12,14-15,27H2,1-2H3,(H,29,30)(H,31,32)/t18-,24+/m1/s1

InChI Key

PKMVDYSKPDHRLR-KOSHJBKYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GGTI297; GGTI-297; GGTI 297.

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC3=CC=CC=C32

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC3=CC=CC=C32

The exact mass of the compound 2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is 465.20861 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of leucine derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GGTI-297 (CAS 181045-83-0) is a potent, selective CAAL peptidomimetic inhibitor of geranylgeranyltransferase I (GGTase I). Structurally characterized by a 2-naphthyl-4-aminobenzoic acid spacer and a reduced cysteine residue, it serves as the active free-acid form of the widely used prodrug GGTI-298[1]. In procurement and material selection, GGTI-297 is primarily sourced for cell-free biochemical assays, structural biology studies, and direct enzyme inhibition profiling, where it directly binds the GGTase I active site without requiring intracellular esterase activation [2]. It is a critical reference standard for differentiating geranylgeranylation pathways from farnesylation pathways and acts as a foundational scaffold for the development of next-generation non-thiol inhibitors [3].

A common procurement error is substituting GGTI-297 with its methyl ester prodrug, GGTI-298, or with farnesyltransferase inhibitors (FTIs) like FTI-276. In cell-free biochemical assays or purified enzyme systems, GGTI-298 is practically inactive because it requires cellular esterases to cleave the methyl ester and release the active free acid[1]. Conversely, utilizing GGTI-297 in whole-cell models yields poor reproducibility and low efficacy due to its high polarity and limited membrane permeability [2]. Furthermore, substituting GGTI-297 with FTIs fails to inhibit the processing of geranylgeranylated targets like Rap1A and RhoA, as FTIs are structurally tuned via phenyl spacers to selectively block H-Ras farnesylation[3]. Buyers must strictly match the compound's esterification state to the assay's compartmentalization.

Direct Enzyme Selectivity: GGTase I vs. FTase Inhibition

GGTI-297 is engineered with a 2-naphthyl-4-aminobenzoic acid spacer, which shifts its binding affinity toward GGTase I. In vitro assays demonstrate that GGTI-297 inhibits GGTase I with an IC50 of 55 nM, while exhibiting a much weaker IC50 of 203 nM against FTase. In contrast, the phenyl-spacer analog FTI-276 inhibits FTase at 0.5 nM but GGTase I at 50 nM [1]. This ~4-fold selectivity for GGTase I makes GGTI-297 a necessary baseline control for isolating geranylgeranylation events from farnesylation in purified biochemical systems [2].

Evidence DimensionIn vitro IC50 for GGTase I vs. FTase
Target Compound DataGGTI-297: GGTase I IC50 = 55 nM; FTase IC50 = 203 nM
Comparator Or BaselineFTI-276: FTase IC50 = 0.5 nM; GGTase I IC50 = 50 nM
Quantified DifferenceGGTI-297 exhibits a ~4-fold selectivity preference for GGTase I, whereas FTI-276 is 100-fold selective for FTase.
ConditionsCell-free in vitro enzyme inhibition assay using purified FTase and GGTase I

Procurement of GGTI-297 is essential for biochemical assays requiring specific inhibition of GGTase I without completely abolishing FTase activity, serving as a validated class-level benchmark.

Assay Workflow Compatibility: Free Acid vs. Methyl Ester Activation

For cell-free high-throughput screening (HTS) and structural biology workflows, the esterification state of the inhibitor dictates assay viability. GGTI-297 is the active free acid and directly binds the GGTase I active site, yielding immediate inhibition (IC50 = 55 nM). Its comparator, GGTI-298 (the methyl ester prodrug), lacks direct in vitro efficacy and requires pre-incubation with esterases to become active [1]. Consequently, utilizing GGTI-298 in purified enzyme assays leads to false negatives or requires complex, workflow-disrupting enzymatic activation steps [2].

Evidence DimensionRequirement for enzymatic activation in cell-free assays
Target Compound DataGGTI-297: Direct inhibition (Active free acid)
Comparator Or BaselineGGTI-298: Requires esterase cleavage (Inactive prodrug in vitro)
Quantified DifferenceGGTI-297 eliminates the need for esterase pre-incubation, reducing assay complexity and avoiding false-negative inhibition artifacts.
ConditionsPurified GGTase I biochemical screening workflows

Buyers must select GGTI-297 over GGTI-298 for any cell-free or structural assay to ensure immediate, quantitative target engagement without secondary enzymatic dependencies.

Precursor Suitability for Non-Thiol Scaffold Development

GGTI-297 contains a reduced cysteine residue, which is susceptible to oxidation, making it a critical baseline comparator for developing highly stable, non-thiol GGTase I inhibitors. When medicinal chemists replace the thiol group in GGTI-297 with an imidazole ring (yielding GGTI-2154), the GGTase I selectivity improves dramatically from 4-fold (GGTI-297: 55 nM vs 203 nM) to 266-fold (GGTI-2154: 21 nM vs 5600 nM) [1]. GGTI-297 is therefore routinely procured as the standard reference material to quantify improvements in oxidative stability and selectivity ratios during lead optimization [2].

Evidence DimensionGGTase I vs. FTase Selectivity Ratio
Target Compound DataGGTI-297 (Thiol-based): ~4-fold selectivity
Comparator Or BaselineGGTI-2154 (Imidazole-based): 266-fold selectivity
Quantified DifferenceGGTI-297 serves as the 4-fold selectivity baseline against which novel >200-fold selective non-thiol derivatives are benchmarked.
ConditionsComparative structure-activity relationship (SAR) profiling in vitro

Chemical suppliers and medicinal chemistry labs procure GGTI-297 as the essential first-generation control to validate the enhanced performance of next-generation non-thiol GGTIs.

Substrate Specificity: Rap1A vs. H-Ras Processing

The primary utility of GGTI-297 lies in its ability to differentiate downstream protein targets based on their prenylation requirements. In controlled lysate or permeabilized systems, GGTI-297 selectively disrupts the processing of geranylgeranylated proteins such as Rap1A and RhoA. In contrast, farnesyltransferase inhibitors like FTI-276 selectively block the processing of farnesylated proteins such as H-Ras [1]. This strict substrate divergence means that GGTI-297 cannot be substituted with an FTI when the procurement objective is to isolate Rho/Rap-mediated signaling from Ras-mediated pathways[2].

Evidence DimensionTargeted protein prenylation disruption
Target Compound DataGGTI-297: Blocks Rap1A and RhoA geranylgeranylation
Comparator Or BaselineFTI-276: Blocks H-Ras farnesylation
Quantified DifferenceGGTI-297 specifically targets the GGTase I pathway (Rap1A/RhoA), whereas FTI-276 targets the FTase pathway (H-Ras).
ConditionsProtein processing assays in permeabilized or lysate models

Procuring the correct inhibitor class is mandatory for researchers mapping specific GTPase pathways, as FTIs and GGTIs are functionally non-interchangeable.

Cell-Free High-Throughput Screening (HTS) of GGTase I Inhibitors

Because GGTI-297 is the active free acid, it is the required positive control and competitive baseline for in vitro GGTase I biochemical assays. It avoids the false negatives associated with prodrugs like GGTI-298, ensuring reliable, immediate target engagement in purified enzyme systems [1].

Medicinal Chemistry and Scaffold Optimization Workflows

GGTI-297 is routinely procured as a structural reference standard in medicinal chemistry. Its thiol-containing CAAL peptidomimetic structure provides a baseline for evaluating the oxidative stability and improved selectivity of next-generation, non-thiol imidazole derivatives like GGTI-2154 [2].

In Vitro Profiling of Rho and Rap1A Signaling Pathways

For studies utilizing cell lysates or permeabilized models, GGTI-297 is the specific reagent of choice to isolate geranylgeranylation-dependent pathways (RhoA, Rap1A) from farnesylation-dependent pathways (H-Ras). It provides the necessary ~4-fold in vitro selectivity to accurately map GTPase functions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

465.20861303 Da

Monoisotopic Mass

465.20861303 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(2S)-2-[[[4-[[(2R)-2-amino-3-mercaptopropyl]amino]-2-(1-naphthalenyl)phenyl]-oxomethyl]amino]-4-methylpentanoic acid

Dates

Last modified: 02-18-2024
1: Patel CA, Rattan S. RhoA prenylation inhibitor produces relaxation of tonic smooth muscle of internal anal sphincter. J Pharmacol Exp Ther. 2007 May;321(2):501-8. Epub 2007 Feb 22. PubMed PMID: 17322025.
2: Lindholm MW, Nilsson J. Simvastatin stimulates macrophage interleukin-1beta secretion through an isoprenylation-dependent mechanism. Vascul Pharmacol. 2007 Feb;46(2):91-6. Epub 2006 Jul 25. PubMed PMID: 16942919.
3: Mraiche F, Cena J, Das D, Vollrath B. Effects of statins on vascular function of endothelin-1. Br J Pharmacol. 2005 Mar;144(5):715-26. PubMed PMID: 15678081; PubMed Central PMCID: PMC1576052.
4: Wickman G, Lan C, Vollrath B. Functional roles of the rho/rho kinase pathway and protein kinase C in the regulation of cerebrovascular constriction mediated by hemoglobin: relevance to subarachnoid hemorrhage and vasospasm. Circ Res. 2003 Apr 18;92(7):809-16. Epub 2003 Mar 13. PubMed PMID: 12637369.
5: Pollack IF, Bredel M, Erff M, Hamilton AD, Sebti SM. Inhibition of Ras and related guanosine triphosphate-dependent proteins as a therapeutic strategy for blocking malignant glioma growth: II--preclinical studies in a nude mouse model. Neurosurgery. 1999 Nov;45(5):1208-14; discussion 1214-5. PubMed PMID: 10549939.
6: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.
7: Sun J, Qian Y, Hamilton AD, Sebti SM. Both farnesyltransferase and geranylgeranyltransferase I inhibitors are required for inhibition of oncogenic K-Ras prenylation but each alone is sufficient to suppress human tumor growth in nude mouse xenografts. Oncogene. 1998 Mar;16(11):1467-73. PubMed PMID: 9525745.
8: Vogt A, Qian Y, McGuire TF, Hamilton AD, Sebti SM. Protein geranylgeranylation, not farnesylation, is required for the G1 to S phase transition in mouse fibroblasts. Oncogene. 1996 Nov 7;13(9):1991-9. PubMed PMID: 8934546.

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